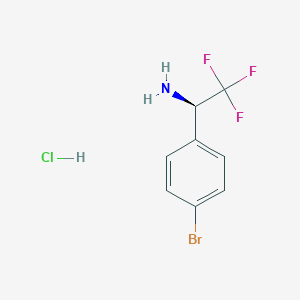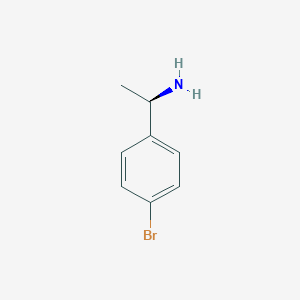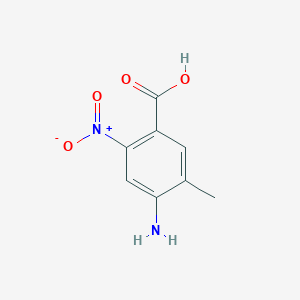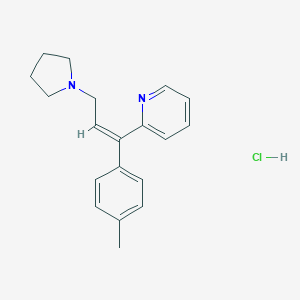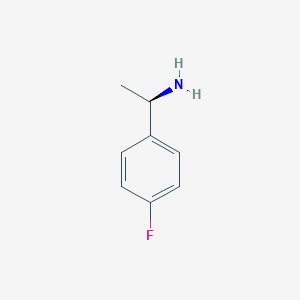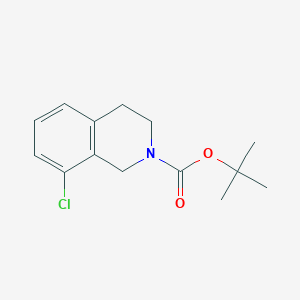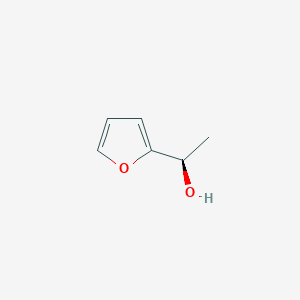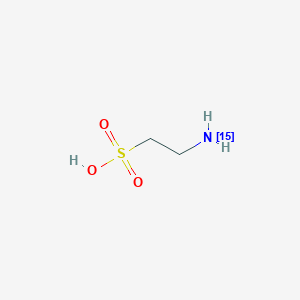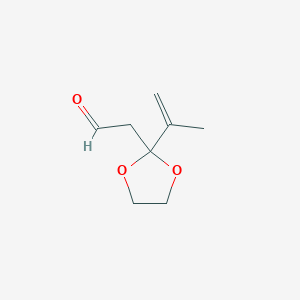
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of illegal drugs such as MDMA (ecstasy). Despite its association with illegal drug production, MDP2P has several scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemische Und Physiologische Effekte
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have several biochemical and physiological effects in the body. It has been shown to have antibacterial and antifungal effects, which may make it useful in the development of new antibiotics. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have antitumor effects, which may make it useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for many researchers. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has a range of biological activities, which makes it useful for investigating a variety of research questions. However, one limitation is that 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is associated with illegal drug production, which may make it difficult to obtain or use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde. One area of interest is the development of new drugs and therapies based on its biological activities. Additionally, research on the mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to a better understanding of the regulation of cell growth and division. Finally, further investigation of the antibacterial and antifungal effects of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to the development of new antibiotics.
Synthesemethoden
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is typically synthesized through the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. This process results in the formation of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde as a yellow oil, which can then be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor effects. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been investigated for its potential use as a precursor in the synthesis of new drugs with therapeutic potential.
Eigenschaften
CAS-Nummer |
139436-48-9 |
|---|---|
Produktname |
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(3-4-9)10-5-6-11-8/h4H,1,3,5-6H2,2H3 |
InChI-Schlüssel |
BISFQENSRODWAB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(OCCO1)CC=O |
Kanonische SMILES |
CC(=C)C1(OCCO1)CC=O |
Synonyme |
1,3-Dioxolane-2-acetaldehyde, 2-(1-methylethenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



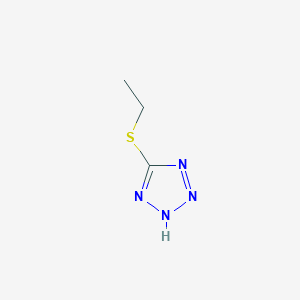

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
